
5-(3-Acetylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetylphenyl)nicotinic acid, commonly known as 3-APA, is a compound belonging to the family of nicotinic acid derivatives and is widely used in scientific research. It has been studied for its potential applications in biochemistry, physiology, and medical sciences. We will also explore future directions for the use of 3-APA in scientific research.
科学的研究の応用
3-APA is a versatile compound and has been used in a variety of scientific research applications. It is used as a substrate for a variety of enzymes, including acetylcholinesterase, and has been used to study the mechanism of action of these enzymes. It has also been used to study the effects of nicotinic acid derivatives on the nervous system and to investigate the role of nicotinic acid receptors in the regulation of neuronal excitability. 3-APA has also been used to study the role of nicotinic acid in the regulation of fat metabolism.
作用機序
3-APA is an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor (GPCR). When 3-APA binds to the receptor, it triggers a cascade of biochemical reactions that result in the activation of various intracellular signaling pathways. These pathways are responsible for the physiological and biochemical effects of 3-APA.
Biochemical and Physiological Effects
3-APA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase, and to affect the release of various neurotransmitters. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels. 3-APA has also been shown to affect the metabolism of fats, leading to the production of ketone bodies. Finally, 3-APA has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
3-APA is a relatively safe compound and can be used in laboratory experiments with minimal risk. It is relatively easy to synthesize and has a high purity of 95%. However, 3-APA is not water soluble and must be dissolved in an appropriate solvent before use. Additionally, 3-APA is not stable in light and must be stored in a dark container.
将来の方向性
The potential applications of 3-APA in scientific research are vast and varied. It has been used to study the role of nicotinic acid in the regulation of neuronal excitability and the release of neurotransmitters. It has also been used to study the mechanism of action of various enzymes, including acetylcholinesterase. Additionally, 3-APA has been used to study the effects of nicotinic acid on fat metabolism and to investigate the role of nicotinic acid receptors in the regulation of neuronal excitability. Finally, 3-APA has been shown to have anti-inflammatory effects and could potentially be used to develop novel anti-inflammatory drugs.
合成法
3-APA is synthesized from the reaction of 3-hydroxybenzaldehyde and acetic anhydride in the presence of phosphoric acid as a catalyst. The reaction is typically carried out at room temperature and yields 3-APA in a purity of 95%.
特性
IUPAC Name |
5-(3-acetylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(5-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNOFPSKWDHWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672966 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)nicotinic acid | |
CAS RN |
1048267-40-8 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


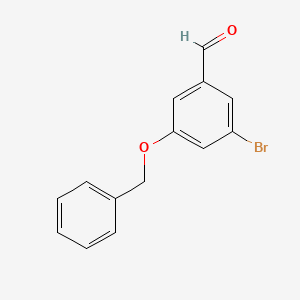
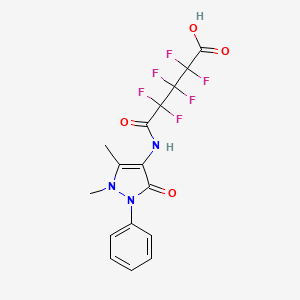

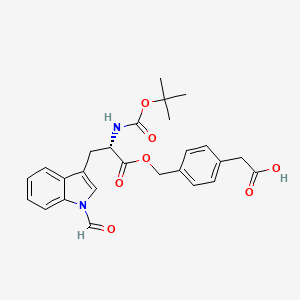
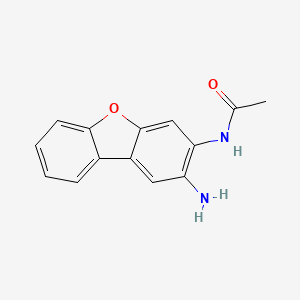


![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)

![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)
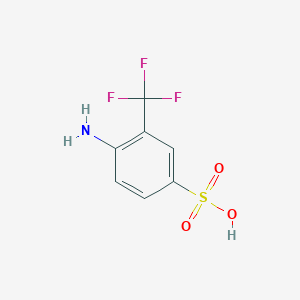
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)